Demanyl phosphate
Description
Historical Trajectory and Initial Research Contexts
The first documented preparation of Demanyl phosphate (B84403) appeared in a French patent filed in 1951 by Aron-Samuel and colleagues. drugfuture.com This initial synthesis marked the entry of the compound into the scientific landscape. A significant milestone in its research trajectory occurred in 1959 when it was isolated from Neurospora crassa, a type of bread mold, specifically from a mutant strain that requires choline (B1196258) for its growth. drugfuture.com This discovery pointed towards its potential role in biological pathways related to choline metabolism.
Subsequent biosynthetic studies in the early 1960s further delved into its formation and function within living organisms. drugfuture.com The mid-20th century thus represented a period of foundational research, establishing the chemical identity and early biological connections of Demanyl phosphate. Further investigations into its potential therapeutic applications were evident by the late 1960s, with clinical experimentation being reported in French medical literature. researchgate.net
Classification and Structural Relationships within Organophosphorus Chemistry
This compound, with the chemical formula C₄H₁₂NO₄P, is classified as an organophosphorus compound. drugfuture.com Specifically, it is the monoester of phosphoric acid and 2-(dimethylamino)ethanol. drugfuture.com This places it within a broad and diverse class of organic compounds characterized by the presence of a phosphorus atom.
The structure of this compound features a central phosphorus atom bonded to four oxygen atoms, one of which forms an ester linkage with the 2-(dimethylamino)ethyl group. drugfuture.com This structural arrangement is fundamental to its chemical properties and biological activity. As an organophosphate ester, it shares a common heritage with a vast array of molecules, from essential biomolecules like ATP to various industrial and pharmaceutical compounds. scbt.com
Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₁₂NO₄P |
| Molecular Weight | 169.12 g/mol |
| Melting Point | 175-176 °C |
This table presents key physicochemical properties of this compound, compiled from various chemical databases. drugfuture.comrsc.orguni.luncats.io
Academic Significance and Research Relevance in Life Sciences
The academic significance of this compound stems from its involvement in fundamental biological processes and its potential as a bioactive molecule. Its classification as a "psychotonic" and a central nervous system (CNS) stimulant in the Merck Index highlights its relevance in neuroscience and pharmacology. drugfuture.com This suggests that the compound has been a subject of interest for its potential effects on brain function and activity.
More recent research has brought this compound into the context of lipid biochemistry and disease biomarkers. For instance, it has been identified as a product in the mass spectrometric analysis of novel lipid biomarkers for Niemann-Pick C1 disease, a rare genetic disorder. nih.gov This indicates its continued relevance in modern analytical and biomedical research, where understanding complex metabolic pathways is crucial. Its role as a potential pharmaceutical intermediate further underscores its importance in the broader landscape of drug discovery and development. drugfuture.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO4P/c1-5(2)3-4-9-10(6,7)8/h3-4H2,1-2H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHVJAAEHMLMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219130 | |
| Record name | Demanyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6909-62-2 | |
| Record name | 2-(Dimethylamino)ethyl dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6909-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demanyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006909622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demanyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEMANYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2680E432U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and Molecular Functionality
Metabolite Derivations and Biotransformation Studies
The metabolic pathways involving Demanyl phosphate (B84403), from its formation to its eventual breakdown, are central to understanding its physiological relevance.
Precursor-Product Relationships (e.g., Dimethylaminoethanol to Demanyl Phosphate)
This compound is structurally derived from Dimethylaminoethanol (DMAE), a compound known to be involved in phospholipid biosynthesis. nih.govwikipedia.org It is plausible that this compound is formed through the phosphorylation of DMAE. This biochemical transformation is a common mechanism in cellular metabolism, where a kinase enzyme would catalyze the transfer of a phosphate group from a donor, such as adenosine (B11128) triphosphate (ATP), to the hydroxyl group of DMAE. In studies on rats, it has been suggested that a significant portion of administered DMAE is directed toward phospholipid biosynthetic pathways. nih.gov This supports the hypothesis that DMAE can serve as a substrate for phosphorylation to form this compound, which may then be further metabolized or incorporated into larger phospholipid structures.
Elucidation of Metabolic Fates and Degradation Pathways
The degradation of organophosphate compounds like this compound is a critical process for detoxification and metabolic turnover. In biological systems, the primary mechanism for the breakdown of such compounds is through enzymatic hydrolysis. oup.com This process typically involves the cleavage of the phosphoester bond, which in the case of this compound would release inorganic phosphate and Dimethylaminoethanol.
Microorganisms, in particular, have been found to utilize organophosphates as a source of essential nutrients like carbon and phosphorus. imrpress.com The enzymes responsible for this degradation, such as phosphotriesterases and alkaline phosphatases, facilitate the hydrolysis of the P-O bond. imrpress.commdpi.com While specific enzymes that act on this compound have not been characterized, it is expected to be susceptible to this general class of hydrolytic enzymes. Non-biological degradation can also occur through chemical processes like hydrolysis and oxidation, though these are often less efficient and can sometimes produce harmful byproducts. imrpress.com The biodegradation by microbial enzymes is considered a key mechanism in preventing the accumulation of organophosphates in the environment.
Enzymatic Interactions and Reactivity Investigations
The interaction of this compound with enzymes is a key determinant of its biological activity and metabolic role.
Characterization of Enzyme Substrate Activity (e.g., EC: 2.1.1.103 Reactant)
There is currently no available scientific literature that identifies this compound as a reactant for the enzyme with EC number 2.1.1.103. The substrate specificity of enzymes is highly dependent on the three-dimensional structure of both the enzyme's active site and the substrate molecule. Without experimental evidence, it is not possible to definitively state whether this compound would act as a substrate, inhibitor, or have no interaction with this particular enzyme. Further research, including enzyme assays and structural biology studies, would be necessary to characterize any potential interactions.
Exploration of Phosphorylation and Dephosphorylation Dynamics
Phosphorylation and its reverse process, dephosphorylation, are fundamental mechanisms for regulating a vast array of cellular processes. nih.gov Phosphorylation, the addition of a phosphate group to a molecule, is catalyzed by kinases, while dephosphorylation, the removal of a phosphate group, is carried out by phosphatases. nih.gov These dynamic cycles act as molecular switches, altering a molecule's activity, localization, or its interaction with other molecules.
In the context of this compound, its formation via the phosphorylation of DMAE represents the "on" switch in this dynamic. The phosphate group itself is a key player in these interactions. The subsequent removal of this phosphate group by a phosphatase would regenerate DMAE, turning the switch "off". While specific kinases and phosphatases that act on this compound are not yet identified, the principles of these dynamic processes are central to its potential biological roles. For instance, lipid phosphate phosphatases are a class of enzymes that dephosphorylate lipid phosphates, and it is conceivable that an enzyme from this family could act on this compound. wikipedia.org
Role in Cellular Processes and Signaling Architectures
The presence of a phosphate group in this compound suggests its potential involvement in cellular signaling and other fundamental processes. Phosphate is a crucial component of numerous biological molecules and plays a vital role in intracellular signaling, energy metabolism, and the structural integrity of cell membranes and nucleic acids. nih.govnih.gov
Extracellular and intracellular concentrations of inorganic phosphate are tightly regulated and can trigger specific signaling pathways. nih.gov For example, changes in extracellular phosphate levels can activate signaling cascades like the Raf/MEK/ERK pathway, leading to changes in gene expression. nih.gov Phosphorylated molecules, including various phospholipids (B1166683), are integral to cell signaling. wikipedia.org For instance, phosphatidic acid, a simple phospholipid, acts as a precursor for other signaling lipids and can directly regulate the activity of various enzymes. rupress.org
Given its structure as a phosphorylated amine alcohol, this compound could potentially act as a signaling molecule itself or as an intermediate in the synthesis of more complex signaling lipids. Its precursor, DMAE, has been shown to be incorporated into membrane phospholipids, which can impact cellular functions. nih.gov The phosphorylation to this compound could be a key step in this incorporation or in modulating its signaling properties. However, without direct experimental evidence, the specific roles of this compound in cellular processes and signaling architectures remain a subject for future investigation.
Contribution to Neurotransmitter Metabolism (e.g., Acetylcholine (B1216132) Precursor Role)
While not a direct precursor to acetylcholine, this compound contributes indirectly to its synthesis through the metabolism of choline-containing phospholipids. Cholinergic neurons utilize choline (B1196258) for the synthesis of the neurotransmitter acetylcholine. nih.govnih.govwilliams.edu When the demand for acetylcholine is high, choline can be mobilized from the breakdown of membrane phospholipids, such as phosphatidylcholine. nih.govnih.gov
The synthesis of phosphatidylcholine can occur through the methylation of phosphatidylethanolamine (B1630911). consensus.appnih.gov this compound is an intermediate in the pathway that leads to the formation of phosphocholine (B91661), a direct precursor for phosphatidylcholine synthesis via the Kennedy pathway. mdpi.com Specifically, the enzyme phosphodimethylethanolamine N-methyltransferase can catalyze the methylation of phosphodimethylethanolamine (this compound) to phosphocholine. nih.gov This phosphocholine is then converted to CDP-choline, which combines with diacylglycerol to form phosphatidylcholine.
Therefore, the biochemical route involving this compound is a step in the endogenous production of choline-containing phospholipids, which can subsequently serve as a reservoir for the choline required for acetylcholine synthesis, particularly under conditions of high neuronal activity or limited exogenous choline availability. nih.govconsensus.app
Research Findings on Choline Precursors for Acetylcholine Synthesis
| Finding | Organism/System Studied | Key Takeaway |
| Acetylcholine can be synthesized from choline derived from the degradation of endogenous phosphatidylcholine. nih.govconsensus.app | Human neuroblastoma cell line (LA-N-2) | Demonstrates a direct metabolic link between membrane phospholipid turnover and acetylcholine synthesis. |
| The brain may meet some of its choline needs through the de novo synthesis of phosphatidylcholine from phosphatidylethanolamine. nih.gov | Bovine brain | Suggests an endogenous pathway for generating choline precursors for neurotransmitter and phospholipid synthesis. |
| Phosphodimethylethanolamine N-methyltransferase activity is present in rat brain cytosol. nih.gov | Rat brain | Provides evidence for the enzymatic conversion of this compound to phosphocholine, a step towards phosphatidylcholine synthesis. |
Involvement in Phospholipid Biosynthetic Routes
This compound is a key intermediate in the biosynthesis of glycerophospholipids, which are fundamental components of all biological membranes. nih.gov Its primary role is within the pathways that produce phosphatidylethanolamine (PE) and phosphatidylcholine (PC), two of the most abundant phospholipids in eukaryotic cells. nih.gov
The synthesis of these phospholipids can occur via several routes, including the Kennedy pathway, which involves the sequential conversion of ethanolamine (B43304) or choline to their phosphorylated and then activated CDP-derivatives. mdpi.com this compound (phosphodimethylethanolamine) is an intermediate in the methylation pathway that converts phosphoethanolamine to phosphocholine. This pathway is particularly important for the de novo synthesis of choline. mdpi.com
The enzyme phosphatidylethanolamine N-methyltransferase (PEMT) catalyzes the stepwise methylation of phosphatidylethanolamine to phosphatidylcholine, using S-adenosyl-L-methionine as the methyl donor. nih.govmdpi.com While this reaction primarily acts on the intact phospholipid, the water-soluble precursors can also be methylated. The methylation of phosphoethanolamine to phosphocholine, which involves this compound as an intermediate, provides an alternative route for the synthesis of the phosphocholine required for PC biosynthesis. nih.gov
The regulation of these biosynthetic pathways is critical for maintaining membrane integrity and function. Disturbances in phosphatidylethanolamine metabolism have been linked to various neurological conditions, underscoring the importance of intermediates like this compound in neuronal health. researchgate.net
Key Enzymes in Related Phospholipid Metabolism
| Enzyme | Function | Substrate(s) | Product(s) |
| Phosphodimethylethanolamine N-methyltransferase | Catalyzes the methylation of phosphodimethylethanolamine. nih.gov | Phosphodimethylethanolamine, S-adenosylmethionine | Phosphocholine, S-adenosylhomocysteine |
| Phosphatidylethanolamine N-methyltransferase (PEMT) | Catalyzes the triple methylation of phosphatidylethanolamine to form phosphatidylcholine. mdpi.commdpi.com | Phosphatidylethanolamine, S-adenosyl-L-methionine | Phosphatidylcholine, S-adenosyl-L-homocysteine |
| Choline Kinase | Phosphorylates choline. mdpi.com | Choline, ATP | Phosphocholine, ADP |
| CTP:phosphocholine cytidylyltransferase | Converts phosphocholine to CDP-choline. mdpi.com | Phosphocholine, CTP | CDP-choline, PPi |
| Choline-phosphate cytidylyltransferase | Converts CDP-choline and diacylglycerol to phosphatidylcholine. youtube.com | CDP-choline, Diacylglycerol | Phosphatidylcholine, CMP |
Synthetic Methodologies and Advanced Chemical Synthesis
Strategies for Demanyl Phosphate (B84403) Synthesis
The synthesis of Demanyl phosphate primarily revolves around the phosphorylation of the precursor amino alcohol, 2-(dimethylamino)ethanol. This process requires careful selection of reagents and reaction conditions to achieve high yield and purity.
Chemical Routes from Primary Amine and Phosphorylating Agents
The fundamental approach to synthesizing this compound involves the reaction of 2-(dimethylamino)ethanol, which contains a reactive hydroxyl group, with a suitable phosphorylating agent. While 2-(dimethylamino)ethanol is technically a tertiary amine, the synthesis focuses on the phosphorylation of its alcohol moiety. The general principle is analogous to the phosphorylation of other alcohols or amino alcohols, where the hydroxyl group acts as a nucleophile attacking the electrophilic phosphorus center of the phosphorylating agent. umich.edu
| Phosphorylating Agent | Typical Reaction Conditions | Advantages & Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Anhydrous aprotic solvent (e.g., pyridine, triethylamine) at low temperatures (0°C to rt). | Advantages: High reactivity, low cost. Disadvantages: Can lead to side reactions, requires careful control of stoichiometry and temperature. |
| H-Phosphonates | Requires a condensing agent (e.g., pivaloyl chloride) followed by an oxidation step (e.g., iodine/water). nih.govglycoforum.gr.jp | Advantages: Milder conditions, good for complex molecules. Disadvantages: Two-step process (condensation then oxidation). |
| Phosphoramidites | Requires an activator (e.g., tetrazole) followed by oxidation. mdpi.com | Advantages: High selectivity, widely used in oligonucleotide synthesis, mild conditions. Disadvantages: Reagents can be moisture-sensitive and more expensive. |
Optimization of Reaction Conditions and Purity Control
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby minimizing downstream processing challenges. nih.gov Key parameters that are typically adjusted include temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts. sigmaaldrich.com For instance, lowering the temperature can reduce the formation of byproducts, while selecting an appropriate solvent can enhance the solubility of reactants and influence reaction rates. mdpi.com
Purity control is integral to the synthesis process. The primary impurities in this compound synthesis can include unreacted starting materials, di- and tri-esters of phosphoric acid, and products from side reactions. Purification is typically achieved through techniques such as:
Crystallization: Exploiting differences in solubility between the product and impurities.
Ion-Exchange Chromatography: Separating compounds based on their charge, which is highly effective for ionic species like phosphate esters.
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase or anion-exchange HPLC, can be used for high-purity preparations, especially at the research scale. nih.gov
| Parameter | Effect on Reaction | Optimization Goal |
| Temperature | Affects reaction rate and selectivity. Higher temperatures may increase speed but can also promote side reactions. researchgate.net | Find the optimal balance between reaction time and impurity formation. |
| Solvent | Influences solubility of reactants and can mediate the reaction pathway. researchgate.net | Select a solvent that maximizes yield and minimizes unwanted byproducts. |
| Reactant Stoichiometry | The ratio of the amino alcohol to the phosphorylating agent affects the formation of mono-, di-, or tri-esters. | Use a precise molar ratio to favor the desired mono-phosphorylated product. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time may increase byproduct formation. nih.gov | Determine the point at which product yield is maximized without significant degradation or side reactions. |
Synthesis of this compound Derivatives and Analogs
The synthesis of derivatives and analogs of this compound is driven by the need to create compounds with modified physicochemical properties, biological activities, or functionalities for specific applications.
Design and Synthesis of Structurally Modified Compounds
The structural modification of this compound can be approached in several ways. The design often targets one of the three main components of the molecule: the phosphate group, the ethyl linker, or the dimethylamino group. For example, replacing the phosphate ester with a more stable phosphonate (B1237965) group (containing a P-C bond instead of a P-O-C bond) can enhance resistance to enzymatic cleavage. nih.gov
The synthesis of these analogs often requires multi-step procedures starting from different precursors. For instance, creating phosphonate analogs may involve the Arbuzov reaction or the Pudovik reaction to form the key P-C bond. Other modifications could include extending the linker, altering the amine substitution, or attaching other functional groups to the core structure. Research into α-amide phosphate derivatives, for example, has been pursued to develop new agents with specific biological targets. nih.gov
| Analog Type | Structural Modification | Synthetic Strategy Example |
| Phosphonate Analog | Phosphate ester (P-O-C) is replaced by a phosphonate (P-C). | Synthesis via α-, β-, or γ-hydroxyphosphonate ester precursors. nih.gov |
| Thio-phosphate Analog | A non-bridging oxygen on the phosphate is replaced by sulfur. | Phosphorylation using a thiophosphorylating agent. |
| α-Amide Phosphate | An amide group is incorporated adjacent to the phosphate. | Synthesis from a lead compound via virtual screening and targeted chemical synthesis. nih.gov |
| Glycosyl Phosphate Analog | A sugar moiety is attached to the phosphate group. | Synthesis using phosphonic acid derivatives like boranophosphate intermediates. glycoforum.gr.jp |
Development of Conjugates for Targeted Applications
This compound and its analogs can be developed into conjugates by linking them to larger molecules, such as peptides, antibodies, or nanoparticles, to direct them to specific biological targets. frontiersin.orgresearchgate.net This strategy is central to the development of targeted therapies like antibody-drug conjugates (ADCs) and lysosome-targeting chimeras (LYTACs). nih.govgoogle.com
The design of these conjugates involves a linker that attaches the phosphate-containing molecule (the payload) to the targeting moiety. The linker must be stable in circulation but cleavable under specific conditions at the target site. google.com For example, mannose-6-phosphonate (M6Pn) has been used in conjugates to target the mannose-6-phosphate (B13060355) receptor, facilitating the delivery of proteins for lysosomal degradation. nih.gov Similarly, lutetium phosphate has been synthesized within apoferritin nanoparticles, which can then be functionalized with targeting molecules like biotin (B1667282) for applications in radioimmunoimaging. psu.edu
Scalable Production Methods for Research and Pharmaceutical Intermediates
The transition from laboratory-scale synthesis to scalable production is essential for supplying this compound as a research tool or a pharmaceutical intermediate. Traditional batch processing can be challenging for phosphorylation reactions due to issues with heat transfer, mixing, and safety, especially when using highly reactive reagents like POCl₃.
Flow chemistry offers a modern and efficient alternative for the scalable production of phosphate compounds. mdpi.com In a flow reactor, reactants are continuously pumped through a heated tube or channel. This method provides superior control over reaction parameters like temperature and residence time, leading to higher consistency, improved safety, and potentially higher yields. The synthesis of L-α-glycerylphosphorylcholine (L-α-GPC), a structurally related compound, has been successfully demonstrated using a flow reactor, achieving high conversion yields and overcoming the solubility issues encountered in batch reactions. mdpi.com This approach would be highly applicable to the large-scale synthesis of this compound.
| Feature | Batch Synthesis | Flow Synthesis |
| Process Type | Reactants are mixed in a large vessel and the reaction proceeds over time. | Reactants are continuously pumped through a reactor. mdpi.com |
| Heat & Mass Transfer | Can be inefficient and non-uniform, leading to hotspots and side reactions. | Highly efficient and uniform, allowing for precise temperature control. mdpi.com |
| Scalability | Scaling up can be complex and may require re-optimization. | Scaled by running the reactor for longer periods or by using parallel reactors ("numbering-up"). |
| Safety | Large volumes of reactive materials are handled at once. | Only small volumes of reactants are in the reaction zone at any given time, improving safety. |
| Consistency | Can have batch-to-batch variability. | Offers high reproducibility and product consistency. mdpi.com |
Analytical Techniques and Characterization in Research
Chromatographic Separation and Quantification Protocols
The separation and quantification of Demanyl phosphate (B84403) from various matrices are pivotal for its study. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the primary techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development
While specific, validated HPLC methods exclusively for Demanyl phosphate are not extensively documented in publicly available literature, methods for analogous phosphate-containing compounds provide a robust framework for its analysis. The development of an HPLC method for a polar and potentially charged molecule like this compound would likely involve ion-pair reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC).
For instance, the analysis of high-energy phosphates in tissue samples has been successfully achieved using ion-pair reversed-phase HPLC. nih.gov A typical method would employ a C18 column with a mobile phase consisting of an aqueous buffer, such as potassium phosphate, and an organic modifier like acetonitrile. The pH of the mobile phase is a critical parameter to control the ionization state of the phosphate and amine functionalities, thereby influencing retention and peak shape. rsc.orgpublichealthtoxicology.com Detection is often accomplished using UV spectrophotometry, particularly at lower wavelengths (e.g., 210 nm), or more advanced detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers for enhanced sensitivity and specificity. nih.govsigmaaldrich.com
A hypothetical HPLC method for this compound could be structured as follows:
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Potassium Phosphate buffer (pH 7.0) B: Acetonitrile |
| Gradient | Isocratic or Gradient elution, depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Detector | UV at 210 nm or Mass Spectrometry (MS) |
This table is a hypothetical representation based on methods for similar compounds and is not based on a specific validated method for this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile compounds. Given that this compound is a non-volatile salt, derivatization is a prerequisite for its analysis by GC. A common derivatization strategy for organophosphates is the conversion of the acidic phosphate group into a more volatile ester, for example, through reaction with an agent like pentafluorobenzyl bromide (PFBB). plos.orgresearchgate.net
The analysis would then proceed using a GC system, often equipped with a detector that is sensitive to phosphorus-containing compounds, such as a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode. nih.govlipidmaps.org These detectors offer high selectivity, minimizing interference from other non-phosphorus-containing compounds in the sample matrix. lipidmaps.org For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) is the gold standard, providing both retention time and mass spectral data. vulcanchem.com
A general approach for GC analysis of derivatized this compound is outlined below:
Table 2: General GC Parameters for Organophosphate Analysis
| Parameter | Condition |
| Column | Low-polarity capillary column (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane) |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Temperature-programmed ramp to ensure separation of analytes |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Derivatization | Required to increase volatility (e.g., esterification) |
This table is based on general EPA methods for organophosphorus compounds and is not specific to this compound. nih.govvulcanchem.com
Spectroscopic and Spectrometric Characterization
The elucidation of this compound's molecular structure and its confirmation in samples rely heavily on spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organophosphorus compounds. ³¹P NMR is particularly informative, as the phosphorus nucleus is 100% naturally abundant and provides a distinct signal for each unique phosphorus environment in a molecule. researchgate.net
For this compound, the ³¹P NMR spectrum would be expected to show a single resonance, consistent with the single phosphorus atom in the molecule. The chemical shift of this signal would be indicative of the phosphate ester environment. Theoretical studies and experimental data for similar organophosphorus esters suggest that the chemical shift for a phosphate monoester like this compound would fall within a characteristic range. researchgate.netresearchgate.net For comparison, the ³¹P chemical shifts for phosphatidylethanolamines in lipid bilayers are well-characterized. nih.govnih.gov In addition to ³¹P NMR, ¹H and ¹³C NMR would be used to confirm the structure of the 2-(dimethylamino)ethyl portion of the molecule, providing information on the number of protons and carbons and their connectivity. vulcanchem.com
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique used for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For a compound like this compound, Electrospray Ionization (ESI) would be a suitable ionization technique, as it is well-suited for polar and ionic molecules.
The positive ion ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of this precursor ion. The fragmentation pattern of phosphoethanolamine-containing lipids typically involves the neutral loss of the phosphoethanolamine headgroup. nih.govresearchgate.net By analogy, a key fragmentation pathway for this compound would be the cleavage of the phosphate ester bond, leading to the loss of the dimethylamino)ethanol moiety or the phosphate group itself.
A predicted fragmentation pattern for this compound is as follows:
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [C₂H₈N]⁺ (Dimethylaziridinium) | H₃PO₄ |
| [M+H]⁺ | [C₄H₁₁NO]⁺ (Protonated Dimethylaminoethanol) | HPO₃ |
| [M+H]⁺ | [H₄O₄P]⁺ (Protonated Phosphoric Acid) | C₄H₁₀N |
This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry and data from similar compounds. It is not based on direct experimental data for this compound.
Biochemical Assays and Bioanalytical Methodologies
Given that this compound is a phosphate ester of a potential choline (B1196258) precursor, biochemical assays relevant to choline metabolism are pertinent. vulcanchem.com Choline kinase is the enzyme that phosphorylates choline to produce phosphocholine (B91661). Assays for choline kinase activity can be adapted to investigate whether this compound acts as a substrate or inhibitor.
These assays typically measure the consumption of ATP or the formation of the phosphorylated product. plos.orgscispace.com A common method is a coupled enzyme assay where the production of ADP from the kinase reaction is linked to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically. plos.org Alternatively, HPLC-based methods can be employed to separate and quantify the substrate and product over time. plos.org
Furthermore, as an organophosphate, the potential for this compound to interact with esterase enzymes like acetylcholinesterase (AChE) could be explored. Acetylcholinesterase activity is commonly measured using the Ellman method, a colorimetric assay where the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product measured at 412 nm. publichealthtoxicology.comsigmaaldrich.comattogene.com The inhibitory potential of this compound could be assessed by measuring the reduction in enzyme activity in its presence. acs.orgfrontiersin.org
Quantitative Determination in Biological Fluids and Tissues
The quantitative analysis of organophosphate compounds, such as this compound, in biological matrices like plasma, serum, and urine is essential for metabolic and toxicological studies. wikipedia.orgacb.org.uk These analyses typically involve sophisticated chromatographic and spectrometric techniques that offer high sensitivity and selectivity. mdpi.com The choice of method often depends on the sample matrix, the concentration of the analyte, and the required level of specificity. epa.govnih.gov
Commonly employed techniques for the determination of organophosphates include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). epa.govhelixchrom.com For GC analysis, derivatization is often necessary to increase the volatility of the polar phosphate metabolites. d-nb.info Detectors such as the Flame Photometric Detector (FPD), which is specific for phosphorus-containing compounds, and the Nitrogen-Phosphorus Detector (NPD) are frequently used. epa.govnih.gov Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification and quantification, especially at trace levels. mdpi.comnih.gov
HPLC methods can often analyze polar compounds directly without derivatization. helixchrom.com These methods can be coupled with various detectors, including UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS). mdpi.comhelixchrom.com LC-MS, particularly with techniques like electrospray ionization (ESI), has become a powerful tool for the analysis of phosphorylated compounds due to its high sensitivity and ability to handle complex biological samples. nsf.gov
Sample preparation is a critical step to remove interferences from the biological matrix. wikipedia.org Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), and protein precipitation are commonly used to isolate and concentrate the analytes before instrumental analysis. epa.govd-nb.info For instance, the determination of dialkyl phosphate metabolites in urine often involves derivatization with agents like pentafluorobenzyl bromide (PFBBr) followed by GC-MS analysis. nih.gov
The table below summarizes the general analytical methods applicable for the quantitative determination of organophosphate compounds in biological samples.
Table 1: Analytical Methods for Quantitative Determination of Organophosphates in Biological Fluids
| Technique | Detector | Sample Type | Key Features |
|---|---|---|---|
| Gas Chromatography (GC) | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD) | Urine, Plasma, Tissues | Requires derivatization for polar metabolites; FPD and NPD offer phosphorus specificity. epa.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Urine, Plasma, Tissues | Provides high selectivity and structural confirmation; suitable for trace-level detection. mdpi.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | UV, Evaporative Light Scattering Detector (ELSD) | Serum, Plasma, Water | Can analyze polar compounds directly; ELSD is a universal detector for non-volatile analytes. helixchrom.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer | Serum, Plasma, Tissues, Cell Lysates | High sensitivity and specificity; ideal for complex matrices and identifying phosphorylation sites. nsf.govnih.gov |
| Ion Chromatography (IC) | Conductivity Detector | Aqueous extracts, Water | Separates ions based on their charge; suitable for inorganic phosphate and other anions. epa.gov |
Methods for Assessing Enzymatic Reactivity
The enzymatic reactivity of organophosphorus compounds is a key aspect of their biological activity, most notably their ability to interact with and inhibit enzymes. orst.edu A primary mechanism of action for many organophosphates is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). wikipedia.orgorst.edu
The assessment of cholinesterase inhibition is a common method to determine the enzymatic reactivity of organophosphates. orst.edu These assays measure the activity of AChE in the presence and absence of the inhibitor. The standard method, often referred to as the Ellman assay, uses a chromogenic substrate like acetylthiocholine. When hydrolyzed by AChE, it produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically. A decrease in color formation in the presence of the organophosphate indicates enzyme inhibition.
Besides cholinesterases, the reactivity of this compound with other enzymes, such as phosphatases, could also be investigated. researchgate.net Phosphatase activity assays can determine if this compound acts as a substrate or an inhibitor. These assays often use artificial substrates like p-nitrophenyl phosphate (pNPP). researchgate.net When hydrolyzed by phosphatase, pNPP releases p-nitrophenol, a colored product. If this compound were a substrate, its enzymatic breakdown would release inorganic phosphate, which can be quantified using colorimetric methods, such as the malachite green assay or enzyme-coupled assays. thermofisher.com If it acts as an inhibitor, it would reduce the rate of pNPP hydrolysis. pogo-app.co.uk
Modern approaches to studying enzyme interactions include fluorescence-based assays and mass spectrometry. nih.govthermofisher.com Fluorescent phosphate sensors can provide real-time kinetic data on phosphate-releasing enzymes. thermofisher.comthermofisher.com Mass spectrometry can be used to identify the covalent modification of the enzyme by the organophosphate, providing direct evidence of irreversible inhibition. mdpi.com
The table below outlines general methods for assessing the enzymatic reactivity of organophosphorus compounds.
Table 2: Methods for Assessing Enzymatic Reactivity of Organophosphates
| Assay Type | Principle | Target Enzyme(s) | Detection Method |
|---|---|---|---|
| Cholinesterase Inhibition Assay (Ellman's Method) | Measures the inhibition of acetylcholinesterase activity using a chromogenic substrate (acetylthiocholine). orst.edu | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Spectrophotometry |
| Phosphatase Activity Assay | Measures the hydrolysis of a substrate (e.g., p-nitrophenyl phosphate) or the release of inorganic phosphate. researchgate.netpogo-app.co.uk | Acid Phosphatases, Alkaline Phosphatases | Spectrophotometry, Colorimetry |
| Fluorescence-Based Phosphate Assay | Uses a phosphate-binding protein linked to a fluorophore; phosphate binding alters fluorescence intensity. thermofisher.comthermofisher.com | ATPases, GTPases, Phosphatases | Fluorometry |
| Enzyme-Coupled Phosphate Assay | Couples the release of inorganic phosphate to a reaction that produces a detectable signal (e.g., change in absorbance). nih.govnih.gov | Nucleoside Phosphorylase, Xanthine Oxidase | Spectrophotometry |
| Mass Spectrometry | Identifies covalent modification of the enzyme active site by the organophosphate inhibitor. nih.govmdpi.com | Cholinesterases and other target enzymes | Mass Spectrometry (MS) |
Pharmacological Research and Biomedical Applications
Neuropharmacological Investigations
While Demanyl phosphate (B84403) is classified as a psychotonic and central nervous system stimulant, specific research on its direct effects on cognitive modulation and its efficacy in central nervous system (CNS) disorders is not well-documented in available literature. nih.govscbt.com A French clinical study from 1968, titled "Clinical experimentation with demanyl phosphate. 40 cases," suggests that some clinical research has been conducted. researchgate.net However, the detailed findings of this study are not widely accessible. The broader category of DMAE and its salts have been investigated for treating CNS disorders with mixed results, but this research does not focus specifically on this compound. nih.govnih.govrackcdn.comjasco.com.au
Evaluation of Psychotonic and Cognitive Modulating Effects
There is a lack of specific, publicly available studies evaluating the psychotonic and cognitive modulating effects of this compound. Its classification as a psychotonic agent suggests it may have been investigated for properties that enhance mental activity, but the detailed outcomes of such research are not available. nih.govjasco.com.au
Research on Efficacy in Central Nervous System Disorders
Patents list this compound among a wide array of central nervous system stimulants, implying a potential application in CNS disorders. scbt.comresearchgate.net However, specific research detailing its efficacy, the types of CNS disorders targeted, and the results of any clinical or preclinical trials is not found in the surveyed public literature.
Antioxidant and Cytoprotective Research
No specific in vitro or in vivo studies on the antioxidant and cytoprotective properties of this compound were identified in the available search results.
In Vitro and In Vivo Studies on Oxidative Stress Mitigation
There is no direct evidence in the public domain of studies investigating this compound's ability to mitigate oxidative stress.
Research on Cellular Proliferation and Differentiation Modulation (e.g., Fibroblasts)
Information regarding research into the modulation of cellular proliferation and differentiation, specifically concerning fibroblasts, by this compound is not available in the public scientific literature.
Role in Advanced Therapeutic and Diagnostic Development
The role of this compound in advanced therapeutic and diagnostic development appears limited based on available information. One study identified the formation of this compound as a result of a chemical reaction during the mass spectrometric analysis of a biomarker for Niemann-Pick C1 disease. researchgate.net This suggests a potential, albeit indirect, link to diagnostic methodologies, but there is no indication that this compound itself is being developed as a primary therapeutic or diagnostic agent.
Application as a Precursor in Radiopharmaceutical Synthesis for Imaging
The synthesis of radiopharmaceuticals is a critical process in nuclear medicine, enabling non-invasive imaging techniques like Positron Emission Tomography (PET). radiopaedia.org A precursor is a molecule that is incorporated into the final radiolabeled tracer. lumiprobe.com For PET imaging, this often involves labeling a biologically active molecule with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). numberanalytics.comfrontiersin.org The primary precursors, such as [¹¹C]CO₂ or [¹¹C]CH₄, are produced in a cyclotron and then used to synthesize more complex radiolabeled compounds. frontiersin.org
The selection of a precursor is vital for the successful synthesis of a radiotracer. An ideal precursor should be readily available, stable, and able to be radiolabeled in high yield and purity under rapid reaction conditions due to the short half-life of the isotopes. nih.gov For example, in the synthesis of [¹⁸F]FDG, a widely used PET tracer for oncology, a mannose triflate precursor is often used. radiopaedia.orgradiologykey.com The radiolabeling process must be efficient and suitable for automation to ensure the consistent production of radiopharmaceuticals for clinical use and to minimize radiation exposure to personnel. nih.gov
While this compound has been identified, no literature was found that describes its use or evaluation as a precursor for the synthesis of any radiopharmaceutical for imaging purposes. The development of a new PET tracer would involve evaluating a potential precursor's ability to be efficiently labeled and confirming that the resulting radiotracer retains the desired biological activity, such as targeting a specific receptor or metabolic pathway. frontiersin.org
Table 1: Illustrative Data for Evaluation of a Hypothetical Radiopharmaceutical Precursor
| Parameter | Description | Example Target Value | Rationale |
|---|---|---|---|
| Radiochemical Yield (RCY) | The percentage of the initial radioactivity that is incorporated into the desired radiolabeled product. | > 40% (decay-corrected) | Ensures sufficient product is synthesized from a single production run for clinical or research use. nih.gov |
| Radiochemical Purity | The proportion of the total radioactivity in the final product that is in the desired chemical form. | > 95% | Minimizes the administration of radioactive impurities, which could cause off-target effects or degrade image quality. iaea.org |
| Molar Activity (Aₘ) | The amount of radioactivity per mole of the compound (GBq/µmol). | > 50 GBq/µmol | High molar activity is crucial for receptor imaging to avoid mass effects where the unlabeled compound competes with the tracer for binding sites. mdpi.com |
| Synthesis Time | The time required from the end of radionuclide production to the final formulated product. | < 60 minutes | Must be short relative to the half-life of the radionuclide (e.g., ¹¹C ≈ 20 min, ¹⁸F ≈ 110 min) to maximize final product yield. frontiersin.org |
Investigation as a Pharmaceutical Intermediate in Drug Discovery Programs
A pharmaceutical intermediate is a chemical compound that is a stepping-stone in the synthesis of an Active Pharmaceutical Ingredient (API). pharma-dept.gov.in These intermediates undergo further molecular changes to become the final drug substance. pharma-dept.gov.in The investigation of novel compounds as potential intermediates is a core part of drug discovery and development, aiming to create more efficient, cost-effective, and scalable synthesis routes for new medicines. lonza.com
Phosphorus-containing compounds, or organophosphates, are a significant class of molecules in medicinal chemistry. nih.gov They are often designed as bioisosteres of natural phosphates or carboxylates to interact with biological targets or to act as prodrugs. frontiersin.orgrsc.org A prodrug is an inactive compound that is converted into an active drug within the body. Phosphate esters are commonly used as promoieties to improve the water solubility and bioavailability of a parent drug. mdpi.com
There are no available studies indicating that this compound has been investigated as a pharmaceutical intermediate in any drug discovery program. Such an investigation would typically involve:
Synthetic Route Scouting: Evaluating different chemical reactions to incorporate the intermediate into a target API.
Process Optimization: Refining reaction conditions (e.g., temperature, pressure, catalysts) to maximize yield and purity.
Impurity Profiling: Identifying and controlling for any impurities that may arise during the synthesis, which is a critical regulatory requirement.
The utility of a compound like this compound as an intermediate would depend entirely on the target API's structure and whether its phosphonate (B1237965) or amino-alcohol moieties could be advantageously used in a synthetic pathway. nih.gov
Exploration in Transdermal Drug Delivery Systems
Transdermal drug delivery systems (TDDS), commonly known as patches, are designed to deliver a drug through the skin into the systemic circulation at a controlled rate. mdpi.comnih.gov This route of administration offers several advantages, including avoiding the harsh environment of the gastrointestinal tract, bypassing first-pass liver metabolism, and providing steady, prolonged drug administration. mdpi.comresearchgate.net However, the primary challenge is overcoming the skin's formidable barrier, the stratum corneum. nih.gov
Research in this field explores various methods to enhance skin permeation, including:
Chemical Permeation Enhancers: These are compounds included in the formulation to reversibly disrupt the stratum corneum's structure. Classes include fatty acids, alcohols, and phosphate esters. google.comgoogle.com
Novel Formulations: Systems like liposomes and nanoparticles can encapsulate drugs to facilitate their transport into and across the skin. researchgate.net
Physical Enhancement Techniques: Methods such as iontophoresis (using a small electric current) and microneedles (creating microscopic pores in the skin) are also employed. nih.gov
The evaluation of a potential transdermal formulation typically involves in vitro skin permeation studies using Franz diffusion cells. mdpi.com In these experiments, human or animal skin is mounted between a donor chamber (where the formulation is applied) and a receptor chamber containing a buffer solution. scielo.br The amount of drug that permeates the skin over time is measured to determine key parameters like permeation flux. researchgate.net
No scientific literature was found describing the exploration or use of this compound in any transdermal drug delivery system, either as an active ingredient or as a permeation enhancer.
Table 2: Illustrative Parameters from an In Vitro Skin Permeation Study
This table shows example data that would be generated in a study using Franz diffusion cells to test a hypothetical formulation against a control solution.
| Parameter | Definition | Example Value (Control) | Example Value (Test Formulation) |
|---|---|---|---|
| Permeation Flux (J) | The rate of drug passage across a unit area of skin (e.g., µg/cm²/h). | 5.2 ± 0.8 | 25.6 ± 3.1 |
| Lag Time (t_lag) | The time before the drug is detected in the receptor fluid, indicating time to cross the stratum corneum. | 2.1 hours | 1.5 hours |
| Enhancement Ratio (ER) | The ratio of the flux from the test formulation to the flux from the control solution. | 1.0 | 4.9 |
| Drug Deposition | The amount of drug remaining within the skin layers after the experiment (µg/cm²). | 12.4 ± 2.5 | 45.7 ± 5.3 |
Preclinical Study Designs and Models
Preclinical studies are essential for evaluating the safety and efficacy of a new drug candidate before it can be tested in humans. ppd.com These studies are conducted using in vitro (cell-based) and in vivo (animal) models and must often comply with Good Laboratory Practice (GLP) guidelines to ensure data reliability. ppd.com
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental components of preclinical drug development. labtoo.com
Pharmacokinetics (PK) describes what the body does to the drug. It involves studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. fda.gov PK studies in animal models (e.g., mice, rats, dogs) are used to determine key parameters such as a drug's half-life (t₁/₂), maximum concentration (Cₘₐₓ), and bioavailability. mdpi.comnih.gov This information is critical for selecting an appropriate dosing regimen for further studies. fda.gov
Pharmacodynamics (PD) describes what the drug does to the body. It investigates the relationship between drug concentration and the pharmacological effect. dovepress.comrsc.org This helps to establish a dose-response relationship and identify the effective dose range. bjid.org.br
No PK or PD studies for this compound have been published. A typical preclinical PK study would involve administering the compound to a group of animals and collecting blood samples at various time points to measure the concentration of the drug and its metabolites. mdpi.com PD studies would involve measuring a specific biological response related to the drug's intended mechanism of action. rsc.org
Table 3: Example Pharmacokinetic Parameters from a Single-Dose Study in Rats
This table provides illustrative PK data for a hypothetical compound administered via two different routes.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 1250 | 480 | Maximum observed plasma concentration. nih.gov |
| Tₘₐₓ (h) | 0.1 | 1.5 | Time at which Cₘₐₓ is reached. |
| AUC₀-inf (ng·h/mL) | 3400 | 2100 | Area under the plasma concentration-time curve, representing total drug exposure. |
| t₁/₂ (h) | 4.5 | 4.8 | Elimination half-life, the time for plasma concentration to decrease by half. |
| Bioavailability (F%) | 100% (by definition) | 61.8% | The fraction of the administered dose that reaches systemic circulation. |
Efficacy and Safety Assessments in Disease-Relevant Systems
Before a drug can be considered for human trials, its efficacy and safety must be rigorously evaluated in preclinical models. cancer.gov
Efficacy studies aim to demonstrate that the drug candidate has the desired therapeutic effect in a model that mimics a human disease. cancer.gov For example, in oncology, this often involves using xenograft models, where human cancer cells are implanted into immunocompromised mice. frontiersin.org The efficacy of the test compound is then assessed by measuring outcomes like tumor growth inhibition. frontiersin.org
Safety assessments (toxicology studies) are designed to identify potential adverse effects. ppd.com These studies can range from single-dose acute toxicity tests to repeated-dose studies lasting from 28 days to 90 days or longer. europa.eueuropa.eu A key objective is to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no significant adverse effects are found. europa.eueuropa.eu Safety pharmacology studies also investigate potential effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems. cir-safety.org
There is no publicly available information regarding any efficacy or safety assessments of this compound in any disease-relevant model. Such studies are a prerequisite for any compound to advance toward clinical development. nih.govnih.gov The design of these studies would be guided by the compound's intended therapeutic indication. nih.gov
Future Research Directions and Translational Perspectives
Exploration of Structure-Activity Relationships for Novel Bioactivities
The study of structure-activity relationships (SAR) is fundamental to discovering new therapeutic applications for chemical compounds. nih.gov For Demanyl phosphate (B84403), a systematic exploration of its SAR could unveil novel bioactivities beyond its known psychotonic effects. This would involve the synthesis of a library of Demanyl phosphate derivatives with modifications at key positions.
Future research in this area should focus on:
Modifications of the Dimethylamino Group: Altering the alkyl substituents on the nitrogen atom could influence the compound's interaction with biological targets.
Alterations to the Ethyl Linker: Changes in the length and rigidity of the ethyl chain could impact the molecule's conformational flexibility and binding affinity.
Esterification of the Phosphate Group: The synthesis of di- and tri-esters of the phosphate moiety could lead to derivatives with altered solubility and cell permeability.
By correlating these structural modifications with in vitro and in vivo bioactivity data, researchers can build comprehensive SAR models to guide the development of new drug candidates. nih.gov
Advanced Computational Chemistry and Molecular Modeling Studies
Computational chemistry offers a powerful toolkit for investigating the properties and interactions of molecules at an atomic level. mdpi.com For this compound, molecular modeling studies can provide deep insights into its mechanism of action and guide the design of new derivatives with enhanced properties.
Key areas for computational investigation include:
Quantum Chemical Calculations: These methods can be used to determine the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. frontiersin.org
Molecular Docking: This technique can predict the binding modes of this compound with various biological targets, helping to identify potential new therapeutic applications.
Molecular Dynamics Simulations: These simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution or bound to a protein.
These computational approaches, when used in conjunction with experimental data, can accelerate the discovery and optimization of this compound-based technologies. mdpi.com
Integration with Omics Technologies for Systems-Level Understanding
The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of biological systems. nih.gov Integrating these technologies into the study of this compound can elucidate its effects on a systems level, revealing complex biological responses and potential new applications. frontiersin.org
Future research should aim to:
Identify Drug Targets: "Omics" data can help to identify the specific proteins and pathways that are modulated by this compound, providing clues to its mechanism of action. mdpi.com
Discover Biomarkers: By analyzing the changes in gene expression, protein levels, or metabolite profiles in response to this compound treatment, researchers can identify biomarkers for monitoring its efficacy and potential side effects. nih.gov
Personalize Medicine: Understanding how an individual's genetic makeup influences their response to this compound could pave the way for personalized therapeutic strategies. nih.gov
A systems-level understanding of this compound's biological effects will be crucial for its translation into safe and effective clinical applications. nih.gov
Potential in Advanced Materials Science and Biotechnological Innovations
The unique chemical properties of this compound also make it a candidate for applications in materials science and biotechnology. Organophosphates are known to interact with a variety of materials and can be incorporated into polymers and nanoparticles.
Potential avenues for exploration include:
Functionalized Biomaterials: this compound could be used to modify the surface of biomaterials, such as implants or drug delivery vehicles, to improve their biocompatibility or confer new functionalities.
Novel Catalysts: The phosphate group of this compound could act as a catalytic center for a variety of chemical reactions.
Biosensors: Immobilized this compound or its derivatives could be used as recognition elements in biosensors for the detection of specific analytes.
The exploration of this compound in these non-traditional areas could lead to the development of innovative technologies with a wide range of applications.
Q & A
Basic Research Questions
Q. What are the critical steps in spectrophotometric determination of Demanyl phosphate concentration, and how can method accuracy be validated?
- Methodology :
Prepare a calibration curve using standard solutions of this compound (0–100 µM). Follow protocols similar to phosphate analysis, where samples are treated with vanadate-molybdate reagent to form a yellow complex, and absorbance is measured at 400–450 nm .
Validate accuracy by spiking samples with known concentrations and calculating recovery rates (target: 90–110%). Use triplicate measurements to assess intra- and inter-day precision .
Include a blank (reagent without sample) and a negative control (sample matrix without this compound) to correct for background interference .
Q. How can a reliable standard curve be established for this compound quantification, and what statistical parameters ensure data reliability?
- Methodology :
Use linear regression (e.g., Excel LINEST function) to calculate the slope, intercept, and R² value of the standard curve. Ensure R² > 0.99 for high confidence .
Report the standard deviation of replicate measurements and calculate 95% confidence intervals for concentration estimates. Outliers should be identified using Grubbs’ test or Q-test and excluded if statistically justified .
Q. What sample preparation protocols minimize degradation of this compound in environmental matrices?
- Methodology :
Store samples at 4°C immediately after collection to inhibit microbial activity. For long-term storage, freeze at -20°C in amber glass vials to prevent photodegradation .
Avoid filtration through cellulose-based membranes, which may adsorb phosphate compounds. Use polyethersulfone (PES) filters instead .
Advanced Research Questions
Q. How can Box-Behnken design (BBD) optimize extraction or analytical conditions for this compound?
- Methodology :
Select three key variables (e.g., pH, temperature, solvent ratio) and assign three levels per factor. Use BBD to generate 15–17 experimental runs .
Model responses (e.g., extraction efficiency) using quadratic regression. Validate the model via ANOVA (p < 0.05) and confirm optimal conditions through triplicate verification experiments .
Q. Why do reported this compound concentrations vary across studies, and how can methodological discrepancies be resolved?
- Analysis :
- Differences may arise from sample pretreatment (e.g., acidification releases bound phosphates, increasing measurable concentrations) or analytical techniques (e.g., spectrophotometry vs. mass spectrometry) .
- Standardize protocols by adopting EPA-approved methods (e.g., Method 365.1 for phosphate) and cross-validate results using orthogonal techniques like ICP-MS .
Q. How can statistical methods address confounding factors in this compound pharmacokinetic studies?
- Methodology :
Use mixed-effects models to account for inter-subject variability in bioavailability studies. Include covariates like age, weight, and metabolic rate .
Apply bootstrap resampling to estimate confidence intervals for half-life and clearance rates, ensuring robustness against non-normal data distributions .
Q. What strategies differentiate this compound from endogenous phosphate metabolites in cellular assays?
- Methodology :
Employ selective extraction: Use solid-phase extraction (SPE) with ion-exchange cartridges to isolate this compound from inorganic phosphates .
Confirm identity via LC-MS/MS by monitoring unique fragmentation patterns (e.g., m/z transitions specific to this compound) .
Methodological Considerations
- Data Reporting : Adhere to journal guidelines (e.g., Pharmaceutical Research) for significant figures, metric units, and statistical clarity. Report means ± SD/SE and specify statistical tests used (e.g., t-test, ANOVA) .
- Environmental Impact : Assess phosphate load contributions from this compound degradation products using steady-state models, incorporating factors like hydraulic retention time and microbial uptake rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
